o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-
Brand Name: Vulcanchem
CAS No.: 50439-12-8
VCID: VC17984562
InChI: InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22)
SMILES:
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-

CAS No.: 50439-12-8

Cat. No.: VC17984562

Molecular Formula: C16H11F3O3

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- - 50439-12-8

Specification

CAS No. 50439-12-8
Molecular Formula C16H11F3O3
Molecular Weight 308.25 g/mol
IUPAC Name 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid
Standard InChI InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22)
Standard InChI Key RPBXZQUBVUVVET-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name is 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid, reflecting its bifunctional architecture:

  • Benzoic acid core: Substituted at the ortho position with a methyl group (o-toluic acid).

  • Acyl side chain: A ketone-linked 3-(trifluoromethyl)benzoyl group at the alpha carbon.

Key identifiers include:

PropertyValue
CAS Registry Number50439-12-8
Molecular FormulaC₁₆H₁₁F₃O₃
Molecular Weight308.25 g/mol
Canonical SMILESC1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIKeyRPBXZQUBVUVVET-UHFFFAOYSA-N

The trifluoromethyl group at the meta position of the benzoyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogous compounds like 3-(trifluoromethyl)benzoic acid (CAS 433-97-6) exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, with the carboxylic acid proton near δ 12.5 ppm .

  • ¹³C NMR: The CF₃ group causes deshielding of adjacent carbons, appearing at ~120 ppm (q, J = 288 Hz) .

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

The compound can likely be synthesized via Friedel-Crafts acylation or esterification followed by hydrolysis:

  • Acylation of o-toluic acid: Reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

  • Ketone formation: Coupling o-toluic acid’s methyl group with a benzoyl chloride derivative under basic conditions .

Physicochemical Properties

Experimental and Predicted Data

Direct measurements for this compound are scarce, but properties can be extrapolated from related structures:

Propertyo-Toluic Acid, Alpha-(3-(Trifluoromethyl)benzoyl)-3-(Trifluoromethyl)benzoic Acid
Melting PointNot reported104–106°C
Boiling PointNot reported238.5°C at 775 mmHg
DensityEstimated ~1.3–1.4 g/cm³1.404 g/mL (analogous chloride)
SolubilityLikely low in water; soluble in organic solventsReacts with water

The trifluoromethyl group enhances lipophilicity (logP ≈ 3.5–4.0 predicted), favoring membrane permeability in biological systems.

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery and Development

Trifluoromethyl groups are prized in medicinal chemistry for their ability to:

  • Improve metabolic stability: By resisting oxidative degradation.

  • Enhance binding affinity: Via hydrophobic interactions with target proteins.

While no direct studies on this compound exist, structurally similar agents are used as:

  • Enzyme inhibitors: For kinases and proteases.

  • Antibacterial agents: Leveraging the benzoic acid’s antimicrobial properties .

Agrochemistry and Material Science

The compound’s acyl group may serve as an intermediate in synthesizing:

  • Herbicides: Trifluoromethyl-substituted compounds disrupt plant amino acid synthesis.

  • Polymer additives: To modify thermal stability and solubility .

Research Gaps and Future Directions

Unexplored Areas

  • Toxicological profiles: Acute and chronic toxicity studies are absent.

  • Catalytic applications: Potential as a ligand in asymmetric synthesis.

  • Biological activity screens: Antibacterial, antifungal, or anticancer assays.

Methodological Recommendations

  • Synthetic optimization: Develop scalable, low-cost routes using green chemistry principles.

  • Computational modeling: Predict ADMET properties via QSAR studies.

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